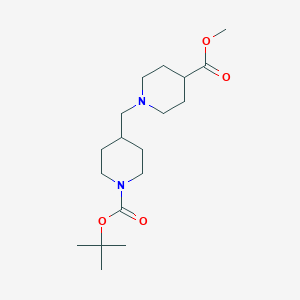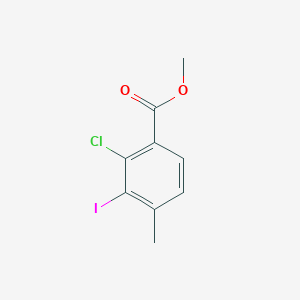
Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester
Vue d'ensemble
Description
Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester is a chemical compound with the molecular formula C12H13ClO2 . It is used for pharmaceutical testing and is available as high-quality reference standards for accurate results .
Molecular Structure Analysis
The molecular structure of Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester is represented by the InChI code:1S/C12H13ClO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 . This indicates the presence of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
The molecular weight of Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester is 224.69 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Torquoselectivity in Electrocylic Reactions : Niwayama and Houk (1992) demonstrated the competition between ester and formyl groups in controlling torquoselectivity in cyclobutene electrocyclic reactions. Their study involved thermolysis of a compound synthesized from cyclobutane-1,1-dicarboxylic acid, which confirmed theoretical predictions about the product of ring opening (Niwayama & Houk, 1992).
Synthesis of Aminocyclobutene Carboxylic Acid Derivatives : Meijere et al. (2010) developed a method for the synthesis of 2-Aminocyclobutene-1-carboxylic acid derivatives. These derivatives have potential applications in creating small peptides with various medicinal properties (Meijere et al., 2010).
Photodimerization Studies : Davies et al. (1977) investigated the photodimerization of benzo[b]thiophen-3-carboxylic acid 1,1-dioxide and its methyl ester, demonstrating different reactivity under UV light and heat (Davies et al., 1977).
X-Ray Analysis of Derivatives : Karapetyan et al. (2001) conducted X-ray analyses of methyl cis-1-chloro-2-trichloromethylcyclopentane-1-carboxylate, a compound with structural similarities, demonstrating the importance of functional group coordination in cyclobutanes (Karapetyan et al., 2001).
Ring-Opening Metathesis Polymerization : Song et al. (2010) explored the ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes, revealing insights into the reactivity and outcomes of ROMP involving carboxylate esters (Song et al., 2010).
Synthesis of Conformationally Restricted Amino Acids : Yashin et al. (2017) utilized methyl esters of methylenecyclobutanecarboxylic acid in synthesizing spiro[2.3]hexane amino acids, highlighting the potential in modulating GABAergic cascades in the human central nervous system (Yashin et al., 2017).
Safety And Hazards
Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Propriétés
IUPAC Name |
methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXYXXQJXJRMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737154 | |
| Record name | Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | |
CAS RN |
918873-02-6 | |
| Record name | Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


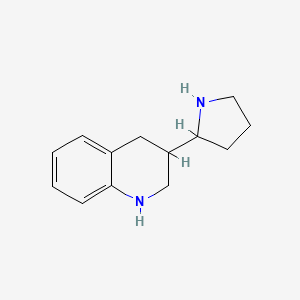
![2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine](/img/structure/B3058716.png)


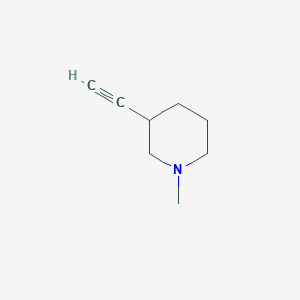


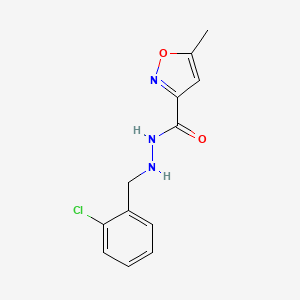

![[1,1'-Bianthracene]-9,9',10,10'-tetrone](/img/structure/B3058730.png)
